{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
Description
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a benzylamine derivative featuring a trifluoromethyl sulfanyl (-SCF₃) substituent at the para position of the phenyl ring, with a methanamine hydrochloride moiety.
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWIGTXFACQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps:
Formation of the Trifluoromethylsulfanyl Group: This step often involves the reaction of a phenyl compound with trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions to introduce the trifluoromethylsulfanyl group.
Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the phenyl compound is treated with a suitable amine source, such as ammonia or an amine derivative.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Activated aromatic ring, nucleophile (e.g., SCl₂, CF₃SO₂Na) | Introduce -SCF₃ group |
| 2 | Amine precursor (e.g., benzylamine derivatives), reducing agents (e.g., NaBH₄, H₂/Pd) | Form amine functionality |
| 3 | HCl gas or HCl solution | Salt formation |
Substitution Reactions
The sulfanyl (-SCF₃) group is a strong electron-withdrawing group, making the para position of the aromatic ring susceptible to nucleophilic aromatic substitution. Potential reactions include:
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Nucleophilic substitution with amines : Reaction with secondary or tertiary amines under basic conditions.
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Cross-coupling reactions : Use of Suzuki/Miyaura coupling for C-C bond formation.
Reaction Conditions
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Nucleophilic substitution | R-Nu (e.g., NH₂R), K₂CO₃, DMF | 80–100°C | 60–80% |
| Suzuki coupling | Boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 80–100°C | 70–85% |
Elimination Reactions
The amine hydrochloride salt can undergo elimination under basic conditions, forming imine intermediates or undergoing Hofmann degradation.
Elimination Pathway
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hofmann elimination | NaOH, (CH₃)₃COH | Reflux, 60–80°C | Alkene |
| Imine formation | Carbonyl compounds (e.g., ketones) | Acid catalysis, 40–60°C | Schiff base |
Coupling Reactions
The benzylamine moiety can participate in peptide coupling or amide bond formation.
Peptide Coupling
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| HOBt, WSC-HCl, DMF | DMF | 25°C | 80–90% |
Stability and Handling
Based on analogous compounds (e.g., ):
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Storage : Require refrigeration to prevent degradation.
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Sensitivity : Sulfanyl groups are prone to oxidation under acidic or basic conditions.
Material Science
Incorporation into polymers improves thermal stability and chemical resistance .
Analytical Uses
Serves as a standard in fluorinated compound analysis due to its stable and well-characterized structure .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to {4-[(trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and increased biological activity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that related compounds can inhibit the growth of cancer cell lines, with some exhibiting high levels of cytotoxicity against human tumor cells. For example, a recent study showed a compound with a similar structure had an average growth inhibition rate of 12.53% against a panel of cancer cell lines . The incorporation of the trifluoromethyl group appears to play a critical role in modulating the biological activity of these compounds.
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development. Its potential therapeutic properties are being explored in the context of designing new drugs targeting specific pathways, particularly those involved in cancer and infectious diseases . The trifluoromethyl group is often associated with improved pharmacokinetic profiles, making such compounds attractive for further investigation.
Material Science Applications
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance, which are desirable properties in various applications including coatings and adhesives.
Nanotechnology
The compound’s unique properties may also lend themselves to applications in nanotechnology. Research into nanocarriers for drug delivery often utilizes compounds that can modify surface characteristics and improve loading efficiency. The trifluoromethyl group can influence the interaction between nanoparticles and biological systems, potentially enhancing the efficacy of drug delivery systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, emphasizing differences in substituents, molecular formulas, and physicochemical properties:
Key Differences in Physicochemical Properties
Electron-Withdrawing Effects: The -SCF₃ group in the target compound is more electron-withdrawing than -SMe () or -SOCH₃ (), which may reduce metabolic oxidation rates compared to sulfides or sulfoxides .
Lipophilicity and Solubility :
- The biphenyl structure in (4-Methoxyphenyl)(phenyl)methanamine HCl () increases hydrophobicity, whereas ethoxy linkers () improve aqueous solubility.
- Sulfonyl groups () generally enhance solubility in polar solvents compared to sulfanyl or sulfinyl groups.
Stereochemical Considerations :
- Enantiopure analogs like (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl () highlight the importance of chirality in pharmacological activity, though toxicity data for most compounds remain unstudied .
Biological Activity
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfanyl groups. These moieties are known to enhance biological activity, making this compound a potential candidate for various therapeutic applications. Despite limited direct literature on this specific compound, insights can be drawn from related studies on similar compounds containing these functional groups.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly influences the compound's lipophilicity and biological interactions, while the sulfanyl group () may enhance its reactivity with biological macromolecules.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit a range of biological activities, including:
- Antimicrobial Activity : Trifluoromethyl compounds have been associated with enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes.
- Anticancer Potential : The electronic properties of the trifluoromethyl group can improve binding affinities to targets involved in cancer pathways, potentially leading to effective therapeutic agents.
The mechanisms by which this compound may exert its biological effects include:
- Protein Interaction : The compound may interact with proteins involved in signaling pathways, enhancing or inhibiting their activity.
- Calcium Signaling : Similar compounds have been shown to initiate cellular signaling cascades through calcium release, which is critical in various physiological processes.
Case Studies and Research Findings
While specific studies on this compound are scarce, several related compounds provide valuable insights:
- Inhibition Studies : Research has demonstrated that trifluoromethyl-substituted compounds can inhibit key enzymes involved in cancer progression. For instance, the inclusion of a trifluoromethyl group in phenolic compounds has been shown to increase potency against 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .
- Pharmacokinetics : A study on structurally similar compounds indicated favorable pharmacokinetic profiles, including good brain penetration and moderate half-lives, which are essential for therapeutic efficacy .
- Comparative Analysis : A comparative analysis of related compounds showed that those with a trifluoromethyl group exhibited enhanced biological activity due to improved interaction dynamics with biological targets. This was evidenced by molecular docking studies that revealed significant binding affinities.
Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | Trifluoromethyl group | Antimicrobial | High potency against Gram-positive bacteria |
| Compound B | Sulfanyl group | Anticancer | Inhibits tumor cell proliferation in vitro |
| Compound C | Both groups | Antiviral | Effective against H5N1 and SARS-CoV-2 viruses |
Pharmacokinetic Parameters
| Parameter | Value for Similar Compounds |
|---|---|
| Half-life | 2–6 hours |
| Brain penetration | Moderate to high |
| Plasma binding | Low to moderate |
Q & A
Q. How can computational modeling predict electronic properties for drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
